molecular formula C7H17NO B1374141 4-Amino-2-methylhexan-1-ol CAS No. 1354961-52-6

4-Amino-2-methylhexan-1-ol

Cat. No. B1374141
M. Wt: 131.22 g/mol
InChI Key: SBJSMWHMOBKEDA-UHFFFAOYSA-N
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Description

4-Amino-2-methylhexan-1-ol is a chemical compound with the CAS Number: 1354961-52-6 . It has a molecular weight of 131.22 and is usually stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 4-Amino-2-methylhexan-1-ol is 1S/C7H17NO/c1-3-7(8)4-6(2)5-9/h6-7,9H,3-5,8H2,1-2H3 . This indicates that the compound has a carbon backbone with an amino group and a hydroxyl group attached .


Physical And Chemical Properties Analysis

4-Amino-2-methylhexan-1-ol is a liquid at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Fluorescent Sensor Development

  • Turn-On ESIPT Based Fluorescent Sensor : A study by Yadav and Singh (2018) developed a sensor using a compound related to 4-Amino-2-methylhexan-1-ol for the selective detection of aluminum ions. This sensor showed promising applications in bacterial cell imaging and logic gate applications, highlighting its potential in bioimaging and electronic device fabrication Yadav and Singh, 2018.

Synthesis and Chemical Characterization

  • Improved Synthesis Method : Bi Jian-hong (2012) described an improved method for synthesizing a compound structurally similar to 4-Amino-2-methylhexan-1-ol, enhancing yield and reducing synthesis time Bi Jian-hong, 2012.

Enzymatic Resolution and Pheromone Research

  • Enzymatic Resolution in Pheromone Component Synthesis : Mori and Iwasawa (1980) conducted a study focusing on the enzymatic resolution of compounds related to 4-Amino-2-methylhexan-1-ol and their conversion to optically active forms, which are components of insect pheromones Mori & Iwasawa, 1980.

Mannich Reactions and Organic Chemistry

  • Mannich Reactions with Amino Alcohols : Schmidt et al. (2000) explored the condensation of resorcarenes with various amino alcohols, including those similar to 4-Amino-2-methylhexan-1-ol. This study is significant in the context of organic synthesis and the development of new chemical compounds Schmidt et al., 2000.

Drug Design and Molecular Interaction

  • Drug Design and DNA Interaction : A study by Kurt et al. (2020) involved synthesizing a Schiff base ligand derived from a compound similar to 4-Amino-2-methylhexan-1-ol, which showed promising DNA binding activity. This research is crucial for drug design and understanding molecular interactions Kurt et al., 2020.

Antibacterial and Antifungal Activity

  • Antibacterial and Antifungal Compounds Synthesis : Bhat, Shalla, and Dongre (2015) synthesized compounds utilizing a method involving microwave irradiation and compounds related to 4-Amino-2-methylhexan-1-ol. The synthesized compounds exhibited significant antibacterial and antifungal activities Bhat, Shalla & Dongre, 2015.

Biomedical and Therapeutic Research

  • Cytotoxic Depsipeptide Discovery : Kimura et al. (2002) isolated a cytotoxic depsipeptide containing a derivative of 4-Amino-2-methylhexan-1-ol from a mollusk, suggesting potential biomedical applications Kimura et al., 2002.

Safety And Hazards

The safety information for 4-Amino-2-methylhexan-1-ol indicates that it is a dangerous compound. It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

properties

IUPAC Name

4-amino-2-methylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-7(8)4-6(2)5-9/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJSMWHMOBKEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylhexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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